molecular formula C20H24Mg3N10O20P4 B15205056 Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

Cat. No.: B15205056
M. Wt: 921.3 g/mol
InChI Key: CYPOJVANMRSOOY-FXCDTDJBSA-H
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Description

Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate is a complex organic compound that plays a crucial role in various biochemical processes. This compound is a magnesium salt of a nucleotide, which is a building block of nucleic acids like DNA and RNA. It is involved in numerous cellular functions, including energy transfer, signal transduction, and enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate typically involves the phosphorylation of nucleosides followed by the introduction of magnesium ions. The process begins with the protection of hydroxyl groups on the nucleoside, followed by phosphorylation using reagents like phosphorus oxychloride or phosphoramidite. The final step involves the deprotection of hydroxyl groups and the addition of magnesium ions under controlled pH conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phosphate groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which have distinct biochemical properties and applications.

Scientific Research Applications

Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is essential for studying cellular processes, including DNA replication, transcription, and translation.

    Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool in medical research.

    Industry: The compound is used in the production of biotechnological products and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate involves its role as a cofactor in enzymatic reactions. It binds to specific enzymes and facilitates the transfer of phosphate groups, which is essential for energy transfer and signal transduction. The compound interacts with molecular targets like kinases and phosphatases, modulating their activity and regulating various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A key energy carrier in cells.

    Guanosine triphosphate (GTP): Involved in protein synthesis and signal transduction.

    Cytidine triphosphate (CTP): Essential for lipid synthesis and RNA formation.

Uniqueness

Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate is unique due to its specific structure and the presence of magnesium ions, which enhance its stability and functionality in biochemical processes. Its distinct properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H24Mg3N10O20P4

Molecular Weight

921.3 g/mol

IUPAC Name

trimagnesium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/2C10H15N5O10P2.3Mg/c2*11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2*2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;;3*+2/p-6/t2*4-,6-,7-,10-;;;/m11.../s1

InChI Key

CYPOJVANMRSOOY-FXCDTDJBSA-H

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2].[Mg+2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2].[Mg+2]

Origin of Product

United States

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